Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate
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Overview
Description
Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate is a chemical compound with the molecular formula C11H15Cl4N2O3P It is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a phosphoramidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate typically involves the reaction of 2,3,5,6-tetrachloropyridine with dipropyl phosphoramidate. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution of chlorine atoms on the pyridine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities for its intended applications. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction reactions to remove chlorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in solvents such as acetonitrile, dichloromethane, or ethanol, under controlled temperatures and atmospheric conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce sulfoxides and sulfones .
Scientific Research Applications
Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate involves its interaction with nucleophiles and electrophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex structures .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloro-4-pyridinethiol: Similar in structure but contains a thiol group instead of a phosphoramidate group.
Pentachloropyridine: Contains an additional chlorine atom, making it even more electron-deficient and reactive.
2,3,5,6-Tetrachloro-4-pyridyl vinyl sulfone: Contains a sulfone group, which alters its reactivity and applications.
Uniqueness
Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate is unique due to its specific combination of a phosphoramidate group and a highly substituted pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
CAS No. |
24241-85-8 |
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Molecular Formula |
C11H15Cl4N2O3P |
Molecular Weight |
396.0 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-N-dipropoxyphosphorylpyridin-4-amine |
InChI |
InChI=1S/C11H15Cl4N2O3P/c1-3-5-19-21(18,20-6-4-2)17-9-7(12)10(14)16-11(15)8(9)13/h3-6H2,1-2H3,(H,16,17,18) |
InChI Key |
IMOMTSKGMBEPRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(NC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCC |
Origin of Product |
United States |
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